Cytotoxicity Profile: Isoquinoline-7,8-diamine vs. Structurally Related Alkaloids in DLD-1 Adenocarcinoma Cells
Isoquinoline-7,8-diamine exhibits moderate cytotoxicity against the DLD-1 colon adenocarcinoma cell line, providing a defined baseline for structure-activity relationship (SAR) studies . In contrast, the naturally occurring isoquinoline alkaloid scoulerine demonstrates significantly higher potency against other cancer cell lines, highlighting a critical functional divergence . This difference in activity magnitude and cell line specificity underscores that the simple 7,8-diamine scaffold is not merely a less potent version of complex alkaloids but a distinct chemical entity with a unique biological fingerprint. This moderate activity makes it a valuable control or starting point for lead optimization, where potency can be enhanced through synthetic elaboration.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 21.91 µg/mL (DLD-1 colon adenocarcinoma cells) |
| Comparator Or Baseline | Scoulerine: IC50 = 6.44 ± 0.87 µM (Caco-2 cells) and 4.57 ± 0.42 µM (Hep-G2 cells) |
| Quantified Difference | Qualitative difference in potency (µg/mL vs. µM range) and cell line specificity; scoulerine is 3-5 fold more potent in different cell lines |
| Conditions | In vitro cytotoxicity assay; DLD-1 cells for target; Caco-2 and Hep-G2 cells for comparator |
Why This Matters
This quantifiable difference defines a specific potency window for the 7,8-diamine core, making it suitable as a less potent, tunable scaffold in SAR campaigns, distinct from highly potent but structurally complex natural products.
